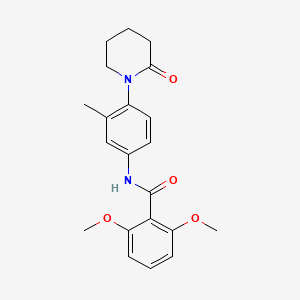

![molecular formula C22H22N2O4 B2838080 N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide CAS No. 861212-83-1](/img/structure/B2838080.png)

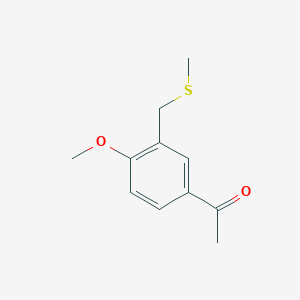

N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide” is a chemical compound . It is a derivative of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines .

Synthesis Analysis

The synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines, a core structure in the compound, involves a regioselective one-pot synthesis . A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include O-alkylation and intermolecular amidation . Further details about other possible chemical reactions involving this compound were not found in the search results.Applications De Recherche Scientifique

Synthetic Applications and Chemical Reactions

Synthesis of Cyclic Dipeptidyl Ureas

This compound is related to research on the synthesis of cyclic dipeptidyl ureas, a new class of cyclic compounds. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the utility of similar compounds in creating pseudopeptidic structures via specific chemical reactions (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Electrophilic Aminations with Oxaziridines

Electrophilic aminations involving oxaziridines have been explored for their potential to transfer the NH group to various nucleophiles. This process is crucial for synthesizing a range of compounds, including azines, hydrazines, and diaziridines, showcasing the versatility of related chemical structures in facilitating diverse chemical transformations (Andreae & Schmitz, 1991).

Study on Benzoxazinones and Their Derivatives

Research into benzoxazinones, such as the synthesis and reactions of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, offers insights into the preparation of perhydrogenated derivatives and the thermal decomposition leading to the formation of previously unknown compounds. This work is pivotal in understanding the chemical behavior and potential applications of benzoxazinone derivatives in various fields (Fülöp et al., 1992).

Development of Fluorine-18-labeled Antagonists

In the realm of medicinal chemistry, the synthesis of fluorine-18-labeled derivatives of WAY 100635, a compound structurally related to the chemical , highlights the application of such compounds in the development of imaging agents for the central nervous system. This research is crucial for advancing diagnostic tools in neurology and psychiatry (Lang et al., 1999).

Highly Selective Hydrogenation Processes

Studies on the selective hydrogenation of phenol and its derivatives to cyclohexanone underline the importance of related chemical structures in industrial applications, such as the production of polyamides. This research demonstrates the compound's relevance in facilitating selective hydrogenation under mild conditions, which is critical for efficient and sustainable chemical manufacturing (Wang, Yao, Li, Su, & Antonietti, 2011).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c25-20-13-28-19-11-10-14(12-18(19)24-20)21(26)16-8-4-5-9-17(16)22(27)23-15-6-2-1-3-7-15/h4-5,8-12,15H,1-3,6-7,13H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAAHAORZQLVLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=CC=C2C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)

![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)

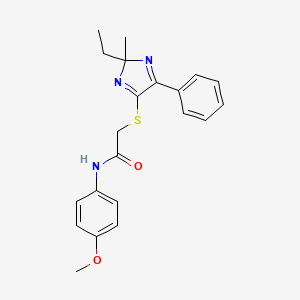

![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2838007.png)

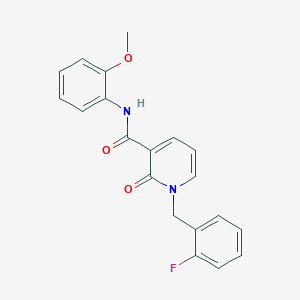

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)

![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)